molecular formula C10H13NOS B6636690 2-(Phenylthio)-N,N-dimethylacetamide

2-(Phenylthio)-N,N-dimethylacetamide

Cat. No. B6636690
M. Wt: 195.28 g/mol
InChI Key: HUAIRJLVZLAMMP-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N,N-dimethylacetamide, also known as PTDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTDA is a thioamide derivative of dimethylacetamide and is commonly used for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-N,N-dimethylacetamide is not well understood. However, it is believed that 2-(Phenylthio)-N,N-dimethylacetamide acts as a nucleophile in various chemical reactions due to the presence of the thioamide group. 2-(Phenylthio)-N,N-dimethylacetamide has also been shown to form stable complexes with various metals, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Phenylthio)-N,N-dimethylacetamide. However, it has been shown to have low toxicity levels in rats and mice. 2-(Phenylthio)-N,N-dimethylacetamide has also been shown to have antimicrobial properties and has been used in the synthesis of various antibiotics.

Advantages and Limitations for Lab Experiments

2-(Phenylthio)-N,N-dimethylacetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. 2-(Phenylthio)-N,N-dimethylacetamide is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of 2-(Phenylthio)-N,N-dimethylacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(Phenylthio)-N,N-dimethylacetamide. One area of research is the development of new synthetic methods for 2-(Phenylthio)-N,N-dimethylacetamide. Another area of research is the exploration of 2-(Phenylthio)-N,N-dimethylacetamide's potential applications in catalysis and drug synthesis. Additionally, more research is needed to understand the mechanism of action of 2-(Phenylthio)-N,N-dimethylacetamide and its potential biochemical and physiological effects.
In conclusion, 2-(Phenylthio)-N,N-dimethylacetamide is a chemical compound with unique chemical properties that has gained significant attention in the scientific community. Its synthesis method is relatively simple, and it has been used in various scientific research applications. 2-(Phenylthio)-N,N-dimethylacetamide's mechanism of action is not well understood, but it has been shown to have low toxicity levels and antimicrobial properties. While 2-(Phenylthio)-N,N-dimethylacetamide has advantages for lab experiments, such as its stability and availability, it also has limitations, such as its low solubility in water. There are several future directions for research on 2-(Phenylthio)-N,N-dimethylacetamide, including the development of new synthetic methods and exploring its potential applications in catalysis and drug synthesis.

Synthesis Methods

2-(Phenylthio)-N,N-dimethylacetamide can be synthesized by reacting phenyl isothiocyanate with dimethylacetamide under basic conditions. The reaction yields 2-(Phenylthio)-N,N-dimethylacetamide as a yellow solid with a melting point of 92-95°C. The synthesis of 2-(Phenylthio)-N,N-dimethylacetamide is relatively simple and can be performed in a laboratory setting with ease.

Scientific Research Applications

2-(Phenylthio)-N,N-dimethylacetamide has been used in various scientific research applications due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a reagent for the synthesis of various compounds, and as a starting material for the synthesis of thioamides. 2-(Phenylthio)-N,N-dimethylacetamide has also been used in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

N,N-dimethyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAIRJLVZLAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-phenylsulfanylacetamide

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